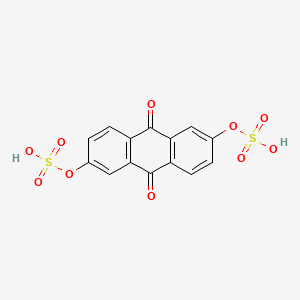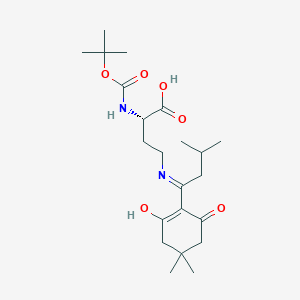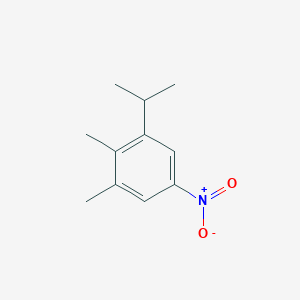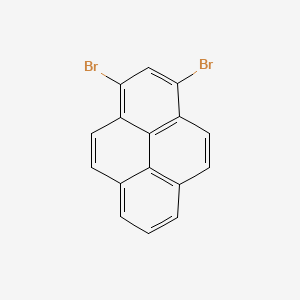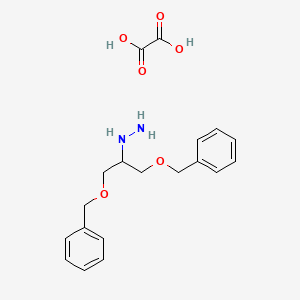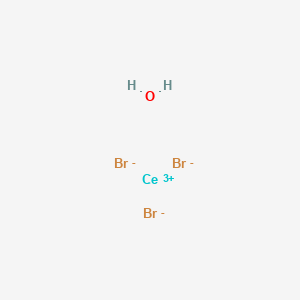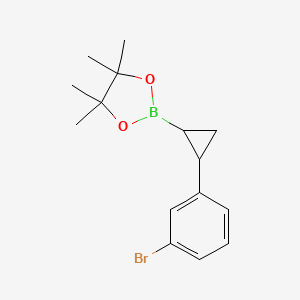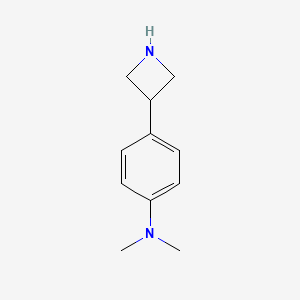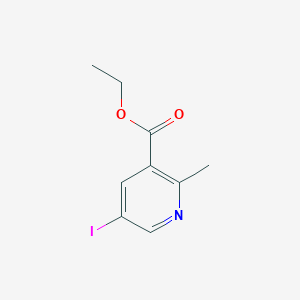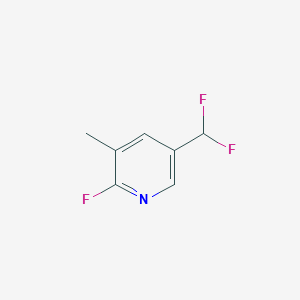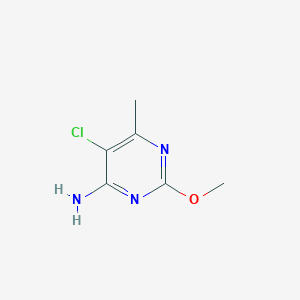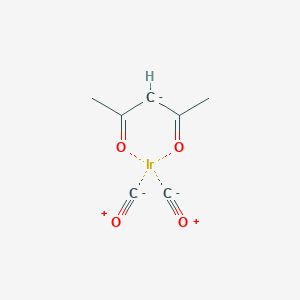
Carbon monoxide;iridium;pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;iridium;pentane-2,4-dione is a coordination compound that features iridium as the central metal atom, coordinated with carbon monoxide and pentane-2,4-dione ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;iridium;pentane-2,4-dione typically involves the reaction of iridium precursors with carbon monoxide and pentane-2,4-dione under controlled conditions. One common method involves the use of iridium trichloride as the starting material, which is reacted with pentane-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. Carbon monoxide is then introduced to the reaction mixture to form the final coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;iridium;pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium species.
Substitution: Ligands such as carbon monoxide and pentane-2,4-dione can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligand exchange reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(III) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Chemistry
In chemistry, carbon monoxide;iridium;pentane-2,4-dione is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. Its ability to facilitate these reactions with high efficiency makes it valuable in synthetic chemistry .
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug development and as a tool for studying biological processes. Its coordination properties allow it to interact with biomolecules, making it useful in the design of metal-based drugs and diagnostic agents .
Industry
In industry, the compound is employed in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of industrial processes, reducing costs and environmental impact .
Mécanisme D'action
The mechanism by which carbon monoxide;iridium;pentane-2,4-dione exerts its effects involves the coordination of the iridium center with various substrates. The carbon monoxide and pentane-2,4-dione ligands stabilize the iridium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound facilitates the activation and transformation of substrates through coordination and electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iridium trichloride: A common iridium precursor used in the synthesis of various iridium complexes.
Pentane-2,4-dione: A ligand that forms coordination compounds with many transition metals.
Carbon monoxide: A ligand that can coordinate with various metal centers to form metal carbonyl complexes.
Uniqueness
Carbon monoxide;iridium;pentane-2,4-dione is unique due to its specific combination of ligands and the resulting chemical properties. The presence of both carbon monoxide and pentane-2,4-dione ligands provides a unique electronic environment around the iridium center, enhancing its catalytic activity and stability compared to other iridium complexes .
Propriétés
Formule moléculaire |
C7H7IrO4- |
|---|---|
Poids moléculaire |
347.34 g/mol |
Nom IUPAC |
carbon monoxide;iridium;pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;;;/q-1;;; |
Clé InChI |
JHQGJSIBTDGYCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.[C-]#[O+].[C-]#[O+].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
